

Spectroscopic Characterization of 2-Amino-3,5-diiodobenzamide: A Technical Overview

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Compound of Interest

Compound Name: 2-Amino-3,5-diiodobenzamide

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This technical guide provides a summary of the expected spectroscopic data for the characterization of **2-Amino-3,5-diiodobenzamide**. Due to a lack of publicly available experimental data for this specific compound, this document outlines the anticipated spectroscopic characteristics based on the analysis of structurally related compounds, particularly 2-Amino-3,5-diiodobenzoic acid. The information herein serves as a reference for researchers involved in the synthesis, identification, and quality control of this and similar molecules.

Summary of Spectroscopic Data

The structural confirmation of **2-Amino-3,5-diiodobenzamide** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific experimental data for **2-Amino-3,5-diiodobenzamide** is not readily available in the public domain, the following table summarizes the expected and observed data for closely related analogs.



Spectroscopic Technique	Expected Data for 2-Amino-3,5- diiodobenzamide
¹ H NMR	Aromatic protons would appear as two distinct singlets or doublets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the primary amine (-NH ₂) would likely appear as a broad singlet, and the protons of the amide (-CONH ₂) would also present as one or two broad singlets. The chemical shifts would be influenced by the solvent used.
¹³ C NMR	The spectrum would show distinct signals for the six aromatic carbons, with the carbons bearing iodine atoms shifted significantly downfield. The carbonyl carbon of the amide group would appear in the range of 165-175 ppm.
IR Spectroscopy	The spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine and amide groups (around 3400-3200 cm ⁻¹), the C=O stretching of the amide (around 1680-1640 cm ⁻¹), and C-N stretching vibrations. A study on the related compound 2-amino-3,5-diiodobenzoic acid reported its fundamental vibrational bands through FT-IR spectroscopy.[1]
Mass Spectrometry (MS)	The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (C ₇ H ₅ I ₂ N ₂ O). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two iodine atoms. Fragmentation patterns would likely involve the loss of the amide group and subsequent fragmentation of the aromatic ring.



Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for **2-Amino-3,5-diiodobenzamide** are not available. However, the following provides a general methodology for the spectroscopic characterization of a novel synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal.
 Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.
- Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

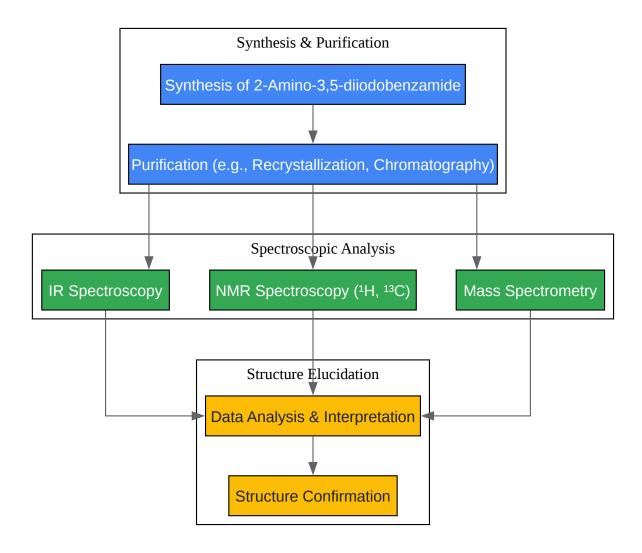
- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, scanning over an appropriate mass-to-charge (m/z) range.



 Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized organic compound like **2-Amino-3,5-diiodobenzamide**.



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A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

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References

- 1. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid PubMed [pubmed.ncbi.nlm.nih.gov]
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